![molecular formula C11H9N3 B133141 [4-(1H-pyrazol-1-yl)phenyl]acetonitrile CAS No. 143426-55-5](/img/structure/B133141.png)

[4-(1H-pyrazol-1-yl)phenyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

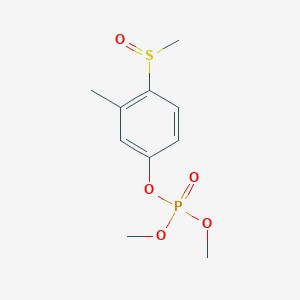

“[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is an organic compound that belongs to the class of benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group . It is a colorless to yellow viscous liquid or lump or semi-solid .

Synthesis Analysis

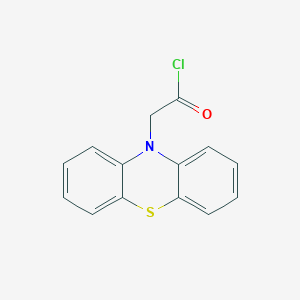

Pyrazole derivatives, such as “[4-(1H-pyrazol-1-yl)phenyl]acetonitrile”, can be synthesized using various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, Hanam A et al. produced new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis

The molecular formula of “[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is C11H9N3, and its molecular weight is 183.209 . It is a pyrazole derivative, which is a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis

Pyrazoles, including “[4-(1H-pyrazol-1-yl)phenyl]acetonitrile”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

“[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is a colorless to yellow viscous liquid or lump or semi-solid . Its molecular formula is C11H9N3, and its molecular weight is 183.209 .Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Researchers have explored the antileishmanial potential of 4-(1H-pyrazol-1-yl)phenylacetonitrile derivatives. In a study by Marra et al., these compounds demonstrated activity against Leishmania infantum and Leishmania amazonensis. Some compounds exhibited profiles similar to pentamidine (a known antileishmanial drug) but with lower cytotoxicity .

Antibacterial Properties

Certain derivatives of 4-(1H-pyrazol-1-yl)phenylacetonitrile have shown antibacterial effects. For instance, compound 2j displayed significant activity against Escherichia coli (E. coli), and other derivatives exhibited antibacterial potential against various bacterial strains .

Antiviral Activity

Although not directly related to the compound, it’s worth noting that sulfonamide functionalities (similar to those present in 4-(1H-pyrazol-1-yl)phenylacetonitrile) have demonstrated anti-HIV activity in previous studies .

Molecular Modeling and Drug Design

Researchers have employed molecular modeling techniques to evaluate the interaction of these derivatives with their parasitic targets. By analyzing electronic regions, orientation, and lipophilicity, they aim to optimize the compounds for better efficacy against Leishmania species .

Synthesis of Hydrazine-Coupled Pyrazoles

The synthesis of hydrazine-coupled pyrazoles, including 4-(1H-pyrazol-1-yl)phenylacetonitrile, has been investigated. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Future Directions

“[4-(1H-pyrazol-1-yl)phenyl]acetonitrile” is a specialty product for proteomics research . The future directions of this compound could involve further exploration of its potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives often interact with their targets via hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall pharmacological activity .

properties

IUPAC Name |

2-(4-pyrazol-1-ylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWQGPKRSYWGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585412 |

Source

|

| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1H-pyrazol-1-yl)phenyl]acetonitrile | |

CAS RN |

143426-55-5 |

Source

|

| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)

![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)